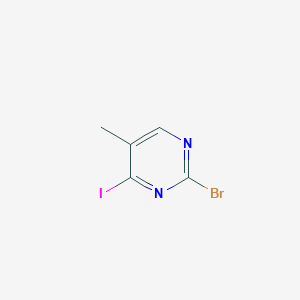![molecular formula C20H12N4Na2O6S2 B13096555 Disodium 4-[6-[5-(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate CAS No. 314041-21-9](/img/structure/B13096555.png)
Disodium 4-[6-[5-(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 4-[6-[5-(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate is a complex organic compound with the molecular formula C20H12N4Na2O6S2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-[6-[5-(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate involves multiple steps. The primary synthetic route includes the reaction of 4-sulfonatophenyl with 1,2,4-triazine and pyridine derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Disodium 4-[6-[5-(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding amines. Substitution reactions can lead to various substituted derivatives .
Aplicaciones Científicas De Investigación
Disodium 4-[6-[5-(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate is extensively used in scientific research due to its versatility:
Mecanismo De Acción
The mechanism of action of Disodium 4-[6-[5-(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can be detected and quantified using various analytical techniques. The molecular targets include metal ions such as iron and copper, and the pathways involved are primarily related to metal ion chelation and detection .
Comparación Con Compuestos Similares
Similar Compounds
- Disodium 4,4’-[3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl]bis(benzenesulfonate)
- Ferrozine disodium salt hydrate
- 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p’-disulfonic acid disodium salt hydrate
Uniqueness
Disodium 4-[6-[5-(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate is unique due to its high specificity for metal ions and its stability under various conditions. This makes it particularly useful in analytical chemistry and biochemical assays compared to other similar compounds .
Propiedades
Número CAS |
314041-21-9 |
|---|---|
Fórmula molecular |
C20H12N4Na2O6S2 |
Peso molecular |
514.4 g/mol |
Nombre IUPAC |
disodium;4-[6-[5-(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate |
InChI |
InChI=1S/C20H14N4O6S2.2Na/c25-31(26,27)16-6-1-13(2-7-16)15-5-10-18(21-11-15)20-23-19(12-22-24-20)14-3-8-17(9-4-14)32(28,29)30;;/h1-12H,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
Clave InChI |
LPBZDPSSLBJZLF-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC=C1C2=CN=C(C=C2)C3=NC(=CN=N3)C4=CC=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


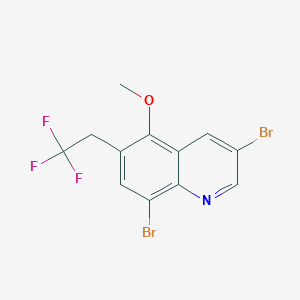
![Isoxazolo[5,4-d]pyrimidin-4(5h)-one](/img/structure/B13096488.png)
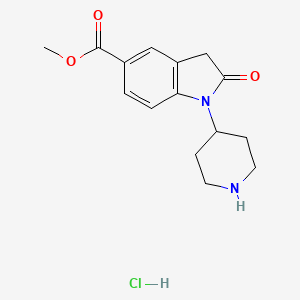
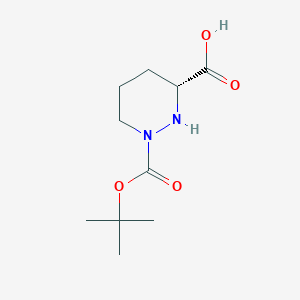
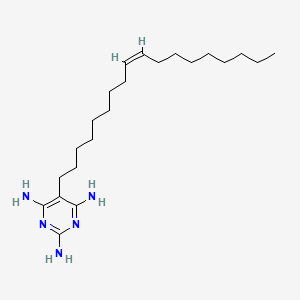
![4h-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyridine](/img/structure/B13096514.png)
![9-(3-(9H-Carbazol-9-yl)phenyl)-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole](/img/structure/B13096522.png)
![4-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine](/img/structure/B13096528.png)
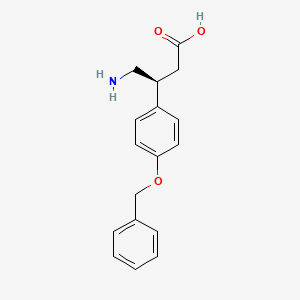
![5H-Thiopyrano[2,3-d]pyrimidine](/img/structure/B13096534.png)

